molecular formula C13H13NO2 B14375258 Benzyl 4-methyl-1H-pyrrole-3-carboxylate CAS No. 89909-40-0

Benzyl 4-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B14375258
CAS No.: 89909-40-0
M. Wt: 215.25 g/mol
InChI Key: BZWSVDVWQNBWFB-UHFFFAOYSA-N
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Description

Benzyl 4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a benzyl group at the nitrogen atom and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-methyl-1H-pyrrole-3-carboxylate typically involves the condensation of benzylamine with 4-methyl-1H-pyrrole-3-carboxylic acid. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Benzyl 4-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 4-benzyl-1H-pyrrole-3-carboxylate
  • Benzyl 3-pyrroline-1-carboxylate
  • Benzyl 1H-pyrrole-1-carbodithioate

Comparison: Benzyl 4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

CAS No.

89909-40-0

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

benzyl 4-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H13NO2/c1-10-7-14-8-12(10)13(15)16-9-11-5-3-2-4-6-11/h2-8,14H,9H2,1H3

InChI Key

BZWSVDVWQNBWFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC=C1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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